molecular formula C7H9BrN2O2 B1510427 Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate CAS No. 890656-26-5

Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate

Cat. No. B1510427
CAS RN: 890656-26-5
M. Wt: 233.06 g/mol
InChI Key: PIOAIBWVLBVIMJ-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate” consists of a pyrrole ring substituted with an ethyl ester group at the 2-position, an amino group at the 3-position, and a bromo group at the 4-position . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its pyrrole core is a common motif in many therapeutic agents, including antitumor agents, cholesterol-lowering drugs, and antibiotics . The bromine atom and amino group on the pyrrole ring offer points of functionalization, allowing for the creation of diverse compounds with potential medicinal properties.

Agriculture

In the agricultural sector, this compound can be utilized to develop novel pesticides and fungicides. The pyrrole derivative’s structure can be incorporated into compounds that interfere with the life cycle of pests and pathogens, providing a chemical basis for protecting crops from various diseases and infestations .

Material Science

The compound’s reactivity due to the bromine atom makes it a candidate for creating polymers and coatings with unique properties. It can be used to synthesize materials that are resistant to heat and corrosion, which are valuable in industrial applications .

Environmental Science

Researchers can use Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate to study the degradation of environmental pollutants. Its derivatives might help in understanding the breakdown of hazardous substances and assist in developing methods to mitigate pollution .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions. The pyrrole ring system can mimic the structure of certain amino acids or peptides, making it useful in probing the active sites of enzymes and understanding their mechanisms of action .

Pharmacology

Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate serves as a building block in the synthesis of various pharmacological agents. Its modification through different chemical reactions can lead to the development of new drugs with potential applications in treating a wide range of diseases .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of substances. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography .

Chemical Engineering

In chemical engineering, Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate can be involved in process optimization studies. Its role in various chemical reactions can help in designing efficient and scalable processes for the production of fine chemicals .

Future Directions

The future directions for “Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. More research is needed to fully understand its potential applications in various fields, such as pharmaceuticals, organic materials, and bioactive molecules .

properties

IUPAC Name

ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-5(9)4(8)3-10-6/h3,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOAIBWVLBVIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736368
Record name Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate

CAS RN

890656-26-5
Record name Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate

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